molecular formula C25H18ClF3N4O5 B2425712 methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 303152-89-8

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate

Cat. No.: B2425712
CAS No.: 303152-89-8
M. Wt: 546.89
InChI Key: VDHFJOHWHWOIQY-KLPHOBTLSA-N
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Description

Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound featuring a unique molecular structure composed of multiple functional groups. This compound exhibits significant chemical versatility due to its intricate arrangement, making it a subject of interest in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with readily available starting materials like indoles, pyridines, and various substituted benzyl compounds.

  • Key Steps

    • The process involves a series of condensation and substitution reactions.

    • Protective groups are often used to prevent unwanted side reactions.

    • Reaction conditions may include controlled temperatures and pH levels to ensure selective formation of the desired product.

Industrial Production Methods

  • Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.

  • Scale-up processes may involve solvent recycling and purification steps to maintain efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.

  • Reduction: : Reduction reactions can be targeted at the nitro group, converting it to amines under specific conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the pyridine and benzyl groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including hydrogenation catalysts like palladium on carbon or chemical reducers like sodium borohydride.

  • Substituents: : Various halogenating agents, alkylating agents, and acylating agents depending on the desired modification.

Major Products Formed

  • Oxidation products include corresponding ketones or carboxylic acids.

  • Reduction products often include amine derivatives.

  • Substitution reactions yield a variety of functionalized derivatives, depending on the reagent used.

Scientific Research Applications

Chemistry

  • Utilized in the synthesis of complex organic molecules and as intermediates in various chemical reactions.

  • Potential use as ligands in coordination chemistry.

Biology

  • Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Possibilities in biochemical assays and as a research tool for molecular biology.

Medicine

  • Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Functions as a probe in medicinal chemistry to explore biological pathways.

Industry

  • Employed in the development of advanced materials, including polymers and dyes.

  • Possible use in agrochemical formulations and as a component in specialty chemicals.

Comparison with Similar Compounds

Unique Features

  • The indole and pyridine structures provide diverse interaction sites, enhancing its versatility.

Similar Compounds

  • Methyl 2-{1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Similar structure but with bromine instead of chlorine.

  • Methyl 2-{1-[3-chloro-5-(difluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Variation with difluoromethyl group.

  • Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-aminobenzyl)oxy]imino}propanoate: : With an amino group in place of the nitro group.

By exploring these aspects, methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate reveals its multifaceted nature and potential in scientific research and industrial applications.

Properties

IUPAC Name

methyl (3E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-[(4-nitrophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N4O5/c1-37-24(34)19(12-31-38-14-15-6-8-17(9-7-15)33(35)36)20-13-32(22-5-3-2-4-18(20)22)23-21(26)10-16(11-30-23)25(27,28)29/h2-13,19H,14H2,1H3/b31-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFJOHWHWOIQY-KLPHOBTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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